alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene: is an organic compound characterized by its unique structure, which includes two 4-methylbenzyloxy groups attached to a p-xylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene typically involves the reaction of p-xylene with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
p-xylene+2(4-methylbenzyl chloride)NaOH, refluxalpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity alpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene.
Chemical Reactions Analysis
Types of Reactions
alpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be employed.
Major Products Formed
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of 4-methylbenzyl alcohol.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
alpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(4-methoxybenzylidene)cyclopentanone
- 2,6-Bis(4-methoxybenzylidene)-1-cyclohexanone
- 4-(Trifluoromethyl)aniline
Uniqueness
alpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene: is unique due to its specific structural features, which confer distinct chemical and physical properties. Its dual benzyloxy groups and p-xylene core make it a versatile compound with diverse applications in various fields.
Properties
IUPAC Name |
1,4-bis[(4-methylphenyl)methoxymethyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O2/c1-19-3-7-21(8-4-19)15-25-17-23-11-13-24(14-12-23)18-26-16-22-9-5-20(2)6-10-22/h3-14H,15-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMQICMKIDWWAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCC2=CC=C(C=C2)COCC3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616644 |
Source
|
Record name | 1,1'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(4-methylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136861-46-6 |
Source
|
Record name | 1,1'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(4-methylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.